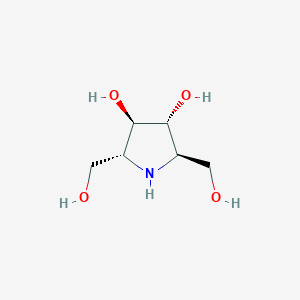

2,5-Dideoxy-2,5-imino-D-mannitol

Description

Iminosugars as Glycosidase Inhibitors and Carbohydrate Mimics

Iminosugars are a class of sugar analogues where the oxygen atom in the ring has been replaced by a nitrogen atom. researchgate.net This structural alteration is key to their biological activity, allowing them to act as potent inhibitors of glycosidases, which are enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates. researchgate.net By mimicking the structure of natural carbohydrates, iminosugars can bind to the active sites of these enzymes, thereby blocking their function. researchgate.netnih.gov

The inhibition of glycosidases has significant therapeutic potential. These enzymes are involved in a wide array of biological processes, including digestion, the biosynthesis of glycoproteins, and the lysosomal catabolism of glycoconjugates. researchgate.net Consequently, the modulation of glycosidase activity by iminosugars is a promising strategy for the development of treatments for various conditions, such as diabetes, viral infections, and certain types of cancer. researchgate.net

Historical Perspectives and Discovery of DMDP

The journey of iminosugar research has been marked by the discovery of numerous compounds with potent biological activities. Within this context, 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) has emerged as a noteworthy D-glucosidase inhibitor. nih.gov Its discovery has spurred further investigations into its derivatives to enhance its inhibitory effects. Research has led to the development of novel, lipophilic derivatives of DMDP that exhibit powerful inhibition of β-glucosidase, with some derivatives demonstrating activity in the nanomolar range. nih.govnih.gov

Natural Occurrence and Initial Isolation of DMDP

DMDP is a naturally occurring iminosugar. It has been identified in various plant species, including those from the genera Angylocalyx and Morus. nih.gov The initial isolation of DMDP from these natural sources involves a series of extraction and purification processes. These methods are designed to separate the compound from the complex mixture of other secondary metabolites present in the plant material. nih.gov The process typically begins with the selection and preparation of the plant material, followed by extraction using suitable solvents. nih.gov Further chromatographic techniques are then employed to isolate and purify the DMDP.

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYHYHZGDNWFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(N1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,5 Dideoxy 2,5 Imino D Mannitol

Stereoselective Synthesis Strategies from Carbohydrate Chirons

The synthesis of DMDP frequently employs carbohydrates as chiral starting materials, leveraging their inherent stereochemistry to construct the target molecule. These approaches, known as chiron-based syntheses, provide a direct and stereocontrolled route to the desired pyrrolidine (B122466) structure.

Synthesis from D-Fructose

A key feature of this synthesis is the minimal requirement for chromatographic purification, with only two such steps needed for the entire sequence. acs.orgnih.gov The strategy hinges on a regioselective Appel reaction to introduce a halogen at the C-5 position, which facilitates the subsequent introduction of a nitrogen-containing group. The synthesis culminates in a reductive amination of the 5-azido-5-deoxy-d-fructopyranose intermediate to stereoselectively form the pyrrolidine ring of DMDP. acs.org

Key Steps in the Synthesis of DMDP from D-Fructose

| Step | Reaction | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Fructopyranoside formation | 2-Chloroethanol, AcCl | Protection of the anomeric center. |

| 2 | Acetonide protection | 2,2-Dimethoxypropane, p-TsOH | Protection of C-1 and C-2 hydroxyls. |

| 3 | Regioselective Appel Reaction | CBr₄, PPh₃, Pyridine | Selective bromination at the C-5 position. |

| 4 | Azide (B81097) Substitution | NaN₃ | Sₙ2 displacement of bromide to introduce the azide group. |

| 5 | Deprotection | Acidic conditions | Removal of acetonide protecting group. |

| 6 | Reductive Amination | H₂, Pd/C | Reduction of the azide and intramolecular cyclization to form the pyrrolidine ring. |

| 7 | Final Deprotection | Acidic hydrolysis | Removal of the 2-chloroethyl group to yield DMDP. |

Synthesis from L-Xylose

L-Xylose serves as another valuable chiron for the synthesis of DMDP. A concise and diastereoselective synthesis has been developed that affords DMDP in a good yield of 35% over seven steps. researchgate.netlookchem.com A pivotal step in this synthetic route is the Petasis borono–Mannich reaction. researchgate.net This multicomponent reaction involves the condensation of a 3,5-di-O-benzyl-L-xylofuranose with benzylamine (B48309) and (E)-styrylboronic acid, which establishes the new C-N bond in a highly diastereoselective manner. researchgate.net Following this, a chemo- and regioselective O-mesylation and subsequent intramolecular Sₙ2-cyclization are employed to construct the pyrrolidine ring system. researchgate.net

Convergent Synthesis Approaches

Convergent syntheses involve the preparation of separate fragments of the target molecule, which are then joined together at a late stage. This approach can be highly efficient for constructing complex molecules.

One notable convergent synthesis of DMDP utilizes the Petasis borono–Mannich reaction as a key step, starting from L-xylose to prepare a key fragment that already contains the required nitrogen atom and stereocenters. researchgate.net Another powerful convergent strategy for the total synthesis of (+)-DMDP employs a metathesis reaction. beilstein-journals.org The crucial step is a ring-closing metathesis (RCM) using a second-generation Grubbs catalyst on an imino diene intermediate, which is itself generated through a palladium-catalyzed asymmetric transformation. beilstein-journals.org

Large-Scale and Efficient Preparations

Furthermore, a convenient large-scale synthesis of DMDP has been achieved starting from D-glucuronolactone. lookchem.comresearchgate.net This approach utilizes 5-azido-5-deoxy-1,2-O-isopropylidene-α-D-glucofuranose as a key intermediate, which can be prepared in high yield (up to 72%). lookchem.com This intermediate is then transformed into DMDP, offering another viable path for scalable production. lookchem.comresearchgate.net

Regioselective Transformations in DMDP Synthesis

Regioselectivity, the control of reaction at a specific position in a molecule with multiple reactive sites, is a cornerstone of modern organic synthesis and is central to the efficient preparation of DMDP.

A prime example is the regioselective Appel reaction employed in the syntheses starting from D-fructose and L-sorbose. acs.orgnih.govresearchgate.net This reaction selectively activates the primary C-5 hydroxyl group for substitution with a halogen, leaving other secondary hydroxyl groups untouched. acs.org This high degree of selectivity is crucial for installing the nitrogen precursor at the correct position for the subsequent ring-forming cyclization. The C-5 regioselectivity of this method has also been demonstrated on other ketopyranoses like D-psicose and D-tagatose. nih.govresearchgate.net

In the synthesis from L-xylose, a chemo- and regioselective O-mesylation is a key transformation. researchgate.net This step selectively activates a specific hydroxyl group for the subsequent intramolecular Sₙ2 cyclization, which forms the pyrrolidine ring. This controlled activation prevents unwanted side reactions and ensures the efficient construction of the desired heterocyclic core. researchgate.net

Enzymatic Inhibition Profile and Specificity of 2,5 Dideoxy 2,5 Imino D Mannitol

General Glycosidase Inhibition Capabilities

DMDP is recognized as a powerful inhibitor of a wide spectrum of both α- and β-glucosidases. google.com Iminosugars like DMDP are thought to function by mimicking the transition state of the natural substrate during enzymatic cleavage of glycosidic bonds. google.com Being charged at physiological pH, they are believed to interact with acidic amino acids within the active site of the enzyme. usbio.net This inhibitory action makes DMDP a valuable tool in biochemical research for investigating carbohydrate metabolism and the mechanisms of glycosidase activity. biosynth.com

Inhibition of Alpha-Glucosidases (e.g., Alpha-Glucosidase I and II, Yeast Alpha-Glucosidase)

DMDP is a known inhibitor of α-glucosidase I, an enzyme involved in glycoprotein (B1211001) processing in the endoplasmic reticulum. researchgate.netnih.govnih.gov It has also been shown to be a potent inhibitor of yeast α-glucosidase. nih.gov However, studies have indicated that while DMDP inhibits α-glucosidase I, it does not have an effect on α-glucosidase II. nih.gov The inhibitory activity of DMDP and its derivatives against yeast α-glucosidase has been a subject of study, with findings indicating that N-alkylation of DMDP leads to a significant decrease in its inhibitory potency against this enzyme. nih.gov

Inhibition of Beta-Glucosidases (e.g., Agrobacterium sp. Beta-Glucosidase)

Extensive research has been conducted on the inhibition of β-glucosidases by DMDP and its derivatives. Novel lipophilic derivatives of DMDP have been found to be particularly powerful inhibitors of β-glucosidase from Agrobacterium sp., with some derivatives exhibiting inhibition in the nanomolar range. nih.gov The synthesis of various C-1 modified derivatives of DMDP has allowed for the probing of the aglycon binding site of the Agrobacterium sp. β-glucosidase, revealing that small modifications can dramatically affect inhibitor binding. ubc.ca A range of derivatives with varying inhibitory activities, from the nanomolar to the micromolar range, have been developed. nih.gov

Inhibition of Beta-Galactosidases

DMDP is a potent inhibitor of β-galactosidase. researchgate.netnih.gov Studies have shown its inhibitory activity against bovine liver β-galactosidase. researchgate.net Interestingly, N-alkylation of DMDP, such as the addition of a methyl or butyl group, results in a complete loss of its inhibitory potency towards β-galactosidase. nih.gov While DMDP itself is a strong inhibitor, some of its derivatives have shown weaker inhibition of β-galactosidase. researchgate.net

Inhibition of Invertase

DMDP is a potent inhibitor of invertase. researchgate.netglycofinechem.com In studies involving barley leaves, DMDP was used as an invertase inhibitor to investigate the regulation of fructan biosynthesis. nih.gov It has also been used as an inhibitor in studies of chicory fructan 1-exohydrolase. nih.gov

Inhibition of GlgE (Mycobacterium tuberculosis Maltosyltransferase)

A derivative of DMDP, 2,5-dideoxy-3-O-α-D-glucopyranosyl-2,5-imino-D-mannitol, has been designed and synthesized to act as an inhibitor of GlgE, a maltosyltransferase from Mycobacterium tuberculosis. acs.orgnih.gov This compound was found to inhibit both Mtb GlgE and a variant from Streptomyces coelicolor (Sco) GlgEI. acs.orgnih.gov The inhibition constants (Ki) were determined to be 237 ± 27 μM for Mtb GlgE and 102 ± 7.52 μM for Sco GlgEI-V279S. acs.orgnih.gov This research identifies a lead transition state inhibitor against the GlgE enzyme. nih.gov

Inhibition of Trehalase

The inhibitory effect of DMDP on trehalase has been a subject of investigation. One study on pig kidney trehalase did not find that 2,5-dideoxy-2,5-imino-D-mannitol competed with other known inhibitors, suggesting a distinct interaction with the enzyme's active site. nih.gov However, another study noted that 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a related iminosugar, is a good inhibitor of porcine kidney trehalase. nih.gov

Inhibitory Activity of this compound (DMDP) and its Derivatives on Various Enzymes

| Enzyme | Organism/Source | Inhibitor | Inhibition Constant (Ki) | Reference |

| GlgE | Mycobacterium tuberculosis | 2,5-dideoxy-3-O-α-D-glucopyranosyl-2,5-imino-D-mannitol | 237 ± 27 μM | acs.orgnih.gov |

| GlgEI-V279S | Streptomyces coelicolor | 2,5-dideoxy-3-O-α-D-glucopyranosyl-2,5-imino-D-mannitol | 102 ± 7.52 μM | acs.orgnih.gov |

| β-Glucosidase | Agrobacterium sp. | DMDP Derivatives | Nanomolar to Micromolar Range | nih.govnih.gov |

Table of Compounds

| Compound Name |

|---|

| 1,4-dideoxy-1,4-imino-D-arabinitol |

| This compound |

| 2,5-dideoxy-3-O-α-D-glucopyranosyl-2,5-imino-D-mannitol |

| Fructan |

| Invertase |

| Maltose |

Inhibition of Pyrophosphate-D-Fructose-Phosphate-1-Phosphotransferase (PFP)

This compound has been identified as an inhibitor of the enzyme Pyrophosphate-D-fructose-6-phosphate 1-phosphotransferase (PFP). researchgate.net PFP is a key enzyme in the glycolysis pathway of some plants and microorganisms, catalyzing the reversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate using pyrophosphate as the phosphoryl donor.

Detailed Research Findings

Inhibition Data

Molecular Mechanism of Glycosidase Inhibition by 2,5 Dideoxy 2,5 Imino D Mannitol

Transition State Mimicry Hypothesis

The central hypothesis for the inhibitory action of DMDP is its function as a transition state analogue. Glycosidases catalyze the cleavage of glycosidic bonds through a mechanism that involves a transient, high-energy intermediate. This transition state possesses significant oxocarbenium ion character, where the endocyclic ring oxygen becomes positively charged and the ring adopts a flattened conformation, such as a half-chair or boat shape. vulcanchem.comfigshare.comacs.org

DMDP, an iminosugar, features a five-membered pyrrolidine (B122466) ring where a nitrogen atom replaces the endocyclic oxygen of a natural sugar. acs.org At physiological pH, this nitrogen is typically protonated, conferring a positive charge that mimics the partial positive charge of the oxocarbenium ion. tandfonline.com The spatial arrangement of the hydroxyl groups on the DMDP ring is crucial, as it closely resembles the stereochemistry of the natural substrate, such as glucose. google.com This structural and electronic similarity allows DMDP to be recognized by the enzyme and to bind tightly within the active site, effectively impersonating the fleeting transition state of the substrate. vulcanchem.comresearchgate.net

Active Site Binding and Interaction Dynamics

The potent inhibition by DMDP arises from its specific and strong interactions with the amino acid residues lining the glycosidase active site. The binding is a competitive and reversible process. biosynth.com The protonated nitrogen of the pyrrolidine ring forms a critical ionic interaction with a negatively charged carboxylate residue (aspartate or glutamate) that typically serves as the catalytic nucleophile or acid/base catalyst in the enzyme's active site. google.com

Beyond this key ionic bond, a network of hydrogen bonds contributes significantly to the binding affinity. The hydroxyl groups of DMDP act as both hydrogen bond donors and acceptors, interacting with polar residues and conserved water molecules within the active site. tandfonline.com Furthermore, hydrophobic interactions between the less polar faces of the pyrrolidine ring and non-polar amino acid residues, such as phenylalanine, leucine, and proline, can enhance the stability of the enzyme-inhibitor complex. nih.govresearchgate.net

The dynamics of these interactions are sensitive to the specific architecture of the enzyme's active site. Studies on derivatives of DMDP show that modifications, even minor ones, to its structure can significantly alter inhibitory potency and selectivity against different glycosidases. For instance, the introduction of lipophilic groups at the C-1 position has been shown to produce nanomolar inhibitors of β-glucosidase by exploiting hydrophobic pockets near the active site. nih.gov

| Interaction Type | DMDP Moiety Involved | Enzyme Active Site Residue (Typical) | Significance |

|---|---|---|---|

| Ionic Interaction | Protonated Ring Nitrogen (NH2+) | Aspartate (Asp), Glutamate (B1630785) (Glu) | Mimics oxocarbenium ion; anchors inhibitor in active site. |

| Hydrogen Bonding | Hydroxyl (-OH) groups | Asp, Glu, Arginine (Arg), Histidine (His), Water | Provides specificity and enhances binding affinity. |

| Hydrophobic Interactions | Pyrrolidine Ring Backbone | Phenylalanine (Phe), Leucine (Leu), Proline (Pro) | Contributes to the stability of the complex. |

Conformational Analysis in Enzyme-Bound States

For effective transition state mimicry, an inhibitor must not only replicate the charge distribution but also the conformation of the transition state. X-ray crystallography and computational modeling studies provide insight into the three-dimensional structure of DMDP when it is bound within an enzyme's active site. nih.govosti.gov

Structure Activity Relationship Sar Studies of 2,5 Dideoxy 2,5 Imino D Mannitol Derivatives

Impact of N-Alkylation on Inhibitory Potency and Selectivity

In contrast to some other iminosugars like 1-deoxynojirimycin (B1663644) (DNJ), where N-alkylation can lead to an increase in inhibitory activity and selectivity, the N-alkylation of 2,5-dideoxy-2,5-imino-D-mannitol generally results in a significant reduction or complete abolishment of its inhibitory potency. This phenomenon has been observed across a range of glycosidases.

For instance, while DMDP is a potent inhibitor of β-galactosidase, its N-methyl and N-butyl derivatives show a complete loss of potency against this enzyme. researchgate.net A similar trend is observed with yeast α-glucohydrolases, where N-alkylation of DMDP leads to a serious loss of inhibitory activity. researchgate.net The introduction of an alkyl group on the ring nitrogen is thought to cause conformational changes in the furanose analogue, which in turn disrupts the optimal binding of the inhibitor to the enzyme's active site. researchgate.net This suggests that a free imino group is crucial for the effective inhibition of these particular enzymes by DMDP.

This decrease in activity upon N-alkylation highlights a key difference in the active site topology of the glycosidases inhibited by DMDP compared to those inhibited by N-alkylated derivatives of other iminosugars. It is suggested that for DMDP-sensitive enzymes, the space in the active site around the nitrogen atom is more sterically hindered, preventing the accommodation of even small alkyl groups.

Effects of C-1 Substitutions and Side Chain Modifications

Modifications at the C-1 position of this compound have proven to be a fruitful strategy for enhancing inhibitory potency, particularly against β-glucosidases. The introduction of lipophilic aliphatic or aromatic amides attached to the C-1 position has yielded some of the most powerful β-glucosidase inhibitors in the iminoalditol class. ox.ac.uk

One notable example is a coumarin (B35378) derivative of DMDP, which exhibits inhibitory activity in the nanomolar range against β-glucosidase from Agrobacterium sp. ox.ac.uk This highlights the potential for significant gains in potency by exploring substitutions at this position. The introduction of a 1-deoxy-1-N-acetylamino group also confers potent inhibitory activity, particularly against β-N-acetylhexosaminidases (β-HexNAcases). mdpi.com

These findings suggest that the active site of these glycosidases has a region that can accommodate and favorably interact with these extended, often hydrophobic, substituents at the C-1 position. This is in stark contrast to the effect of N-alkylation, indicating that the orientation of the substituent relative to the core pyrrolidine (B122466) ring is critical.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 1-Deoxy-1-N-acetylamino derivative of DMDP | Bovine Liver β-GlcNAcase | 4.7 µM | mdpi.com |

| 1-Deoxy-1-N-acetylamino derivative of DMDP | Jack Bean β-GlcNAcase | 0.21 µM | mdpi.com |

| 1-Deoxy-1-N-acetylamino derivative of DMDP | HL60 β-GalNAcase | 8.8 µM | mdpi.com |

Influence of Hydroxyl Group Orientation and Substitution (e.g., C-3 Hydroxyl Importance)

The spatial arrangement of the hydroxyl groups on the this compound ring is fundamental to its inhibitory activity. These hydroxyl groups mimic the stereochemistry of the natural sugar substrate, allowing the iminosugar to be recognized and bind to the enzyme's active site. researchgate.net Any alteration to the orientation or presence of these hydroxyls can have a profound impact on inhibitory potency.

The high affinity of DMDP for glucosidases is attributed to this spatial arrangement of its hydroxyl groups, which resembles that of glucose. researchgate.net The importance of these hydroxyls is further underscored by studies involving their replacement. For example, the substitution of a hydroxyl group with a fluorine atom, an isosteric replacement, has been shown to impair the inhibitory potency. The magnitude of this impairment is dependent on the position of the substitution, with replacements at C-2 and C-3 causing a more significant loss of activity than at C-6. scispace.com

This suggests that the hydroxyl groups at C-2 and C-3 are involved in critical hydrogen bonding interactions with the amino acid residues in the active site of the target glycosidases. The C-3 hydroxyl, in particular, is often considered a key contributor to the binding affinity. The precise orientation of these hydroxyls is therefore a critical determinant of the inhibitory profile of DMDP and its derivatives.

Structure-Specificity Relationships across Diverse Glycosidases

The core structure of this compound provides a scaffold that can be tailored to achieve selectivity for different glycosidases. The stereochemistry of the pyrrolidine ring and its hydroxyl substituents is a primary determinant of this specificity. A comprehensive study comparing all ten stereoisomers of 2,5-dideoxy-2,5-iminohexitols revealed that eight of the ten isomers showed significant inhibition against at least one of a panel of thirteen different glycosidases. nih.govgoogle.com This highlights the exquisite sensitivity of glycosidases to the stereochemical presentation of the inhibitor.

Furthermore, as discussed in the preceding sections, modifications at the nitrogen and carbon atoms of the DMDP core can fine-tune its selectivity. N-alkylation tends to abolish activity broadly, whereas C-1 substitutions can introduce high selectivity for certain enzymes, such as the potent and selective inhibition of β-glucosidase by C-1 amide derivatives. ox.ac.uk The attachment of an N-acetylamino group at C-1 also directs the inhibitory activity towards β-N-acetylhexosaminidases. mdpi.com

Derivatization Strategies and Analogue Development of 2,5 Dideoxy 2,5 Imino D Mannitol

Synthesis of Lipophilic Derivatives

To enhance the interaction of DMDP with the active sites of enzymes and potentially improve cell membrane permeability, researchers have focused on creating more lipophilic versions of the molecule. A key strategy involves the introduction of lipophilic aliphatic or aromatic amides at the C-1 position of the DMDP core. nih.gov This approach has yielded novel derivatives that demonstrate significantly increased inhibitory activity against β-glucosidase, with some compounds exhibiting inhibition in the nanomolar range. nih.gov One such derivative, a coumarin-containing compound, is recognized as one of the most potent reversible glycosidase inhibitors of the iminoalditol class. nih.gov

Another method for increasing lipophilicity is through N-alkylation of the parent iminosugar with various alkyl halides. researchgate.net This strategy has been successfully applied to related iminosugars like 1,5-dideoxy-1,5-iminoxylitol to generate a series of lipophilic derivatives. researchgate.net While these specific derivatives showed moderate inhibition of a family 1 β-glucosidase, they were effective inhibitors of a family 39 β-xylosidase. researchgate.net The synthesis of lipophilic derivatives of the related iminosugar 1-deoxygalactonojirimycin has also been achieved through N-alkylation with a functionalized C6 alkyl chain, which is then further modified with different aromatic substituents. beilstein-journals.org These modifications have been shown to influence the biological activity of the resulting compounds. beilstein-journals.org

Development of Glycosylated DMDP Analogues (e.g., 2,5-Dideoxy-3-O-alpha-D-glucopyranosyl-2,5-imino-D-mannitol)

Glycosylation of the DMDP scaffold represents a significant advancement in the design of analogues that mimic natural disaccharide substrates of glycosidases. A notable example is the synthesis of 2,5-dideoxy-3-O-alpha-D-glucopyranosyl-2,5-imino-D-mannitol, which was specifically designed as an inhibitor of GlgE, a maltosyltransferase from Mycobacterium tuberculosis (Mtb) involved in α-glucan biosynthesis. nih.govacs.org

The synthesis of this glycosylated analogue was achieved through a convergent strategy. nih.govacs.org This involved the coupling of a thioglycosyl donor with 5-azido-3-O-benzyl-5-deoxy-1,2-O-isopropylidene-β-d-fructopyranose to create a disaccharide intermediate. nih.govacs.org Subsequent reduction and intramolecular reductive amination of this intermediate yielded the target pyrrolidine (B122466) structure. nih.govacs.org

This rationally designed molecule, intended to mimic the transition state of the GlgE-catalyzed reaction, proved to be an effective inhibitor of both Mtb GlgE and a variant from Streptomyces coelicolor (Sco) GlgEI, with Ki values of 237 ± 27 μM and 102 ± 7.52 μM, respectively. nih.govacs.org The development of such glycosylated analogues provides valuable tools for studying the enzymatic mechanism of essential microbial enzymes and serves as a lead for the development of new therapeutic agents. nih.gov

Introduction of Fluorescent Tags for Biochemical Assays

To facilitate the study of enzyme-inhibitor binding and the intracellular distribution of these compounds, fluorescent tags have been incorporated into the DMDP structure. This derivatization provides a powerful tool for biochemical and cell-based assays. researchgate.net

One successful approach involved the fluorescent labeling of 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol. researchgate.net A dansyl group, a common fluorescent probe, was attached either directly to the N-1 position via reaction with dansyl chloride or through a spacer arm terminating in a dansyl amide. researchgate.net The resulting fluorescently tagged compounds were found to be highly potent inhibitors of β-glucosidase, with Ki values in the low nanomolar range. researchgate.net The 1-N-dansyl substituted inhibitor was effectively used in fluorescence spectrometric binding studies with β-glucosidase from Agrobacterium sp. researchgate.net The introduction of fluorescent probes can sometimes even enhance the inhibitory activity of the parent iminosugar. researchgate.net

The utility of fluorescently labeled iminosugars extends to their use as probes for constructing sensors to detect glycosidase binding and as tools in glycobiology research. researchgate.net The development of these fluorescent analogues is crucial for real-time monitoring of biochemical processes and for understanding the interactions of these inhibitors within a biological context. nih.govescholarship.org

Design of Targeted DMDP Analogues for Specific Enzyme Inhibition

A primary goal in the development of DMDP analogues is to achieve high selectivity for a specific target enzyme, which is crucial for therapeutic applications to minimize off-target effects. This is accomplished through rational design based on the structure of the target enzyme's active site. mdpi.com

An example of targeted design is the synthesis of L-DMDP cyclic isothioureas as inhibitors of α-L-rhamnosidase. researchgate.net By cyclizing L-DMDP thioureas to form bicyclic isothioureas and modifying them with N-benzyl groups, researchers were able to create highly potent and selective inhibitors. researchgate.net Specifically, 3',4'-dichlorobenzyl-L-DMDP cyclic isothiourea was found to be a particularly potent and selective inhibitor of α-L-rhamnosidase, with an IC50 value of 0.22 μM, a significant improvement over the parent compound. researchgate.net

In another example, derivatives of 2,4-diamino-5-methyl-5-deazapteridine (DMDP), which are structurally distinct from the iminosugar DMDP, were investigated as inhibitors of human dihydrofolate reductase (DHFR), an important target in cancer chemotherapy. nih.govresearchgate.net Molecular docking studies were used to understand the binding interactions of these derivatives with the DHFR active site. nih.govresearchgate.net The studies revealed that specific substitutions, such as a chloro-substituted naphthyl ring, could significantly enhance inhibitory activity by making favorable hydrophobic contacts with key amino acid residues in the active site. nih.gov Such computational and design strategies are instrumental in developing new generations of highly specific enzyme inhibitors. nih.gov

Advanced Characterization and Interaction Analysis of 2,5 Dideoxy 2,5 Imino D Mannitol

Spectroscopic Analysis (e.g., NMR Spectroscopy for Structure Elucidation and Conformational Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of DMDP. Detailed analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule, confirming its unique pyrrolidine (B122466) structure with hydroxymethyl groups at positions C2 and C5. acs.org

¹³C NMR spectroscopy provides further structural confirmation. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The carbons C-3 and C-4, bearing hydroxyl groups, resonate at a distinct chemical shift from the carbons C-1 and C-6 of the hydroxymethyl groups and the carbons C-2 and C-5 adjacent to the nitrogen atom. acs.org

Conformational studies of DMDP and its derivatives are also facilitated by NMR. The magnitudes of vicinal proton-proton coupling constants (³JHH) can be used, in conjunction with the Karplus equation, to estimate the dihedral angles between adjacent protons. This information helps to determine the preferred conformation of the five-membered pyrrolidine ring, which is typically a twist or envelope form. These conformational preferences are critical for understanding how DMDP fits into the active site of an enzyme.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for 2,5-Dideoxy-2,5-imino-D-mannitol in D₂O acs.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1a, H-6a | 3.71 (dd) | - |

| H-1b, H-6b | 3.62 (dd) | - |

| H-2, H-5 | 3.04 (tdd) | 61.7 |

| H-3, H-4 | 3.83 (dd) | 77.7 |

| C-1, C-6 | - | 61.9 |

Data is illustrative and may vary slightly based on experimental conditions.

Chromatographic Techniques (e.g., GC-MS for Purity and Identity Confirmation)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and thermally stable compounds like DMDP, often after derivatization to increase volatility. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.

For DMDP, GC-MS analysis serves two primary purposes: purity assessment and identity confirmation. The retention time in the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions. The mass spectrum provides a molecular fingerprint, showing the molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence, further confirming its identity. acs.org PubChem provides reference GC-MS data for this compound. nih.gov

X-ray Crystallography of Enzyme-DMDP Complexes

X-ray crystallography is an indispensable tool for visualizing the three-dimensional structure of molecules at atomic resolution. In the context of DMDP, this technique is particularly valuable for understanding how the inhibitor binds to its target enzymes. By co-crystallizing DMDP with a specific glycosidase, researchers can obtain a detailed picture of the enzyme-inhibitor complex.

These crystallographic studies have revealed that DMDP often mimics the transition state of the natural substrate of the enzyme. biosynth.com The pyrrolidine ring of DMDP, with its strategically positioned hydroxyl groups, makes multiple hydrogen bonding and van der Waals interactions with amino acid residues in the enzyme's active site. The protonated nitrogen atom of the iminosugar can form a strong ionic interaction with a negatively charged carboxylate group of an aspartate or glutamate (B1630785) residue, which is often a key catalytic residue in glycosidases.

For example, the X-ray structure of human DHFR in complex with a DMDP derivative revealed the precise orientation of the inhibitor within the active site and the key interactions with amino acid residues and the cofactor NADPH. nih.gov Such structural insights are crucial for understanding the basis of inhibition and for the rational design of more potent and selective inhibitors. The RCSB Protein Data Bank contains at least one protein structure that includes this compound as a ligand. nih.gov

Molecular Docking and Computational Modeling of Enzyme-Inhibitor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of inhibitors like DMDP to their target enzymes. By using the known three-dimensional structure of the enzyme, researchers can computationally "dock" the DMDP molecule into the active site and calculate the most likely binding poses.

These docking studies can provide valuable insights into the specific interactions that stabilize the enzyme-inhibitor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, molecular docking of DMDP derivatives into the active site of human dihydrofolate reductase (DHFR) has been used to explore their binding mechanisms and to correlate the predicted binding free energies with experimental inhibitory activities. nih.gov

Computational modeling can also be used to study the dynamic behavior of the enzyme-inhibitor complex over time through molecular dynamics simulations. These simulations can reveal how the inhibitor and the enzyme adapt to each other upon binding and can provide a more complete picture of the inhibition mechanism.

Kinetic Evaluation of Enzyme Inhibition (e.g., Determination of Ki Values)

Enzyme kinetics studies are essential for quantifying the inhibitory potency of DMDP against various glycosidases. The inhibition constant (Ki) is a measure of the affinity of the inhibitor for the enzyme. A lower Ki value indicates a more potent inhibitor.

The determination of Ki values typically involves measuring the initial rate of the enzyme-catalyzed reaction in the presence of different concentrations of the inhibitor and the substrate. By analyzing the data using graphical methods, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]), or by non-linear regression analysis, the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the Ki value can be determined. google.com

DMDP has been shown to be a potent inhibitor of a wide range of α- and β-glucosidases. google.com For example, a derivative of DMDP, 2,5-dideoxy-3-O-α-d-glucopyranosyl-2,5-imino-d-mannitol, was found to inhibit Mycobacterium tuberculosis GlgE with a Ki value of 237 ± 27 μM and a variant of Streptomyces coelicolor GlgEI with a Ki of 102 ± 7.52 μM. acs.orgacs.org Another study reported Ki values for a series of DMDP derivatives against β-glucosidase from Agrobacterium sp. ranging from 2 nM to 1 µM. nih.gov

Table 2: Selected Ki Values for this compound Derivatives Against Various Enzymes

| Enzyme | Inhibitor | Ki Value | Reference |

| Mycobacterium tuberculosis GlgE | 2,5-dideoxy-3-O-α-d-glucopyranosyl-2,5-imino-d-mannitol | 237 ± 27 μM | acs.orgacs.org |

| Streptomyces coelicolor GlgEI-V279S | 2,5-dideoxy-3-O-α-d-glucopyranosyl-2,5-imino-d-mannitol | 102 ± 7.52 μM | acs.orgacs.org |

| α-Glucosidase | N-(indole-5-carbonyl)-1-amino-1-deoxy-DMDP | 53 nM | google.com |

| β-Glucosidase (Agrobacterium sp.) | Various DMDP derivatives | 2 nM - 1 µM | nih.gov |

Fluorescence Spectrometry for Binding Studies

Fluorescence spectrometry is a sensitive technique that can be used to study the binding of molecules. While DMDP itself is not fluorescent, fluorescently labeled derivatives of DMDP can be synthesized to study their interaction with enzymes.

One approach is to attach a fluorescent tag, such as a dansyl group, to the DMDP molecule. researchgate.net The binding of this fluorescent derivative to an enzyme can then be monitored by changes in the fluorescence properties of the tag, such as its intensity, emission wavelength, or polarization. These changes can provide information about the binding affinity and the environment of the inhibitor in the enzyme's active site.

Another method involves competitive displacement assays. nih.gov In this setup, a fluorescent probe that is known to bind to the enzyme's active site is used. When a non-fluorescent inhibitor like DMDP is added, it can displace the fluorescent probe, leading to a change in the fluorescence signal. This change can be used to determine the binding affinity of the non-fluorescent inhibitor. Such studies have been employed to create an "inhibitory activity ruler" for β-glucosidase inhibitors based on DMDP derivatives. nih.gov

Preclinical Research Applications of 2,5 Dideoxy 2,5 Imino D Mannitol As a Biochemical Probe

Tool for Investigating Carbohydrate Metabolism Pathways in vitro

2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is a polyhydroxylated alkaloid, also known as an iminosugar, that serves as a valuable tool in the investigation of carbohydrate metabolism. ontosight.ai Structurally similar to natural sugars, with the key difference of a nitrogen atom replacing oxygen in the ring structure, DMDP can mimic the transition state of natural substrates for glycosidase enzymes. ontosight.aibiosynth.com This mimicry allows it to bind to the active site of these enzymes, thereby competitively inhibiting their function and preventing the normal hydrolysis of glycosidic bonds. biosynth.com This inhibitory property makes DMDP a powerful biochemical probe for studying the intricate pathways of carbohydrate metabolism in vitro. biosynth.com By observing the effects of this inhibition, researchers can gain insights into the roles of specific glycosidases in various metabolic processes. biosynth.com

The ability of DMDP to interfere with carbohydrate processing has implications for understanding energy metabolism and cellular signaling pathways. Its inhibitory action against enzymes like invertase and other glucosidases allows for the targeted disruption of specific metabolic steps, aiding in the elucidation of these pathways. glycofinechem.com

Applications in Studying Glycosidase Dynamics and Mechanisms

The primary application of DMDP in preclinical research is as a tool to study the dynamics and mechanisms of glycosidase enzymes. biosynth.com As a potent inhibitor of several α- and β-glucosidases, DMDP's interactions with these enzymes provide valuable information on their structure and function. researchgate.net Its high affinity for glucosidases is attributed to the spatial arrangement of its hydroxyl groups, which closely resembles that of the natural substrate, glucose. researchgate.net

Researchers utilize DMDP to probe the active sites of glycosidases, helping to understand the enzyme-substrate interactions and the catalytic mechanism. biosynth.com The reversible nature of its inhibition allows for the study of enzyme kinetics and the dynamics of binding and release. researchgate.net Furthermore, synthetic derivatives of DMDP have been created to enhance its potency and selectivity, providing a range of probes to investigate different glycosidases with greater precision. ontosight.ainih.gov For instance, the development of lipophilic derivatives of DMDP has led to the discovery of potent nanomolar inhibitors of β-glucosidase. nih.gov

An in silico analysis predicted that a DMDP amide would be a strong competitive inhibitor of the enzyme HexA, which is implicated in GM2 gangliosidoses. mdpi.com Subsequent in vitro studies confirmed this, showing that the DMDP amide significantly improved the intracellular activity of HexA in fibroblasts from patients with Tay-Sachs disease. mdpi.com

Preclinical Exploration as Antiviral Agents (e.g., HIV, Influenza, Japanese Encephalitis Virus, Dengue Virus, SARS-CoV-2) in vitro

The role of glycosidases in the life cycle of many viruses has made DMDP and other iminosugars subjects of interest in antiviral research. biosynth.com Glycosidases are crucial for the proper folding of viral glycoproteins, which are essential for viral entry into host cells and replication. ontosight.ai By inhibiting these enzymes, DMDP can hinder the production of infectious viral particles. ontosight.ai

Preclinical in vitro studies have explored the potential of DMDP and its derivatives against a range of viruses:

HIV: Research has indicated that DMDP exhibits anti-HIV activity, likely through the inhibition of α-glucosidase II, which is involved in the processing of viral envelope glycoproteins. researchgate.net

Influenza: While specific studies on DMDP and influenza are not detailed in the provided results, the general mechanism of glycosidase inhibition is relevant to enveloped viruses like influenza, which rely on host cell machinery for glycoprotein (B1211001) processing. nih.gov

Dengue Virus: The alpha-glucosidase I inhibitor, celgosivir, which shares a similar mechanism of action with DMDP, has been studied for its effects against dengue virus. hksmp.com Although it did not show a significant reduction in viral load in a clinical trial, the preclinical rationale for targeting glycosidases in dengue infection remains an area of investigation. hksmp.comnih.gov

General Antiviral Potential: The inhibition of glycoprotein processing is a broad-spectrum antiviral strategy, and iminosugars like DMDP have been investigated for their potential against various viral infections where this process is critical. ontosight.ai

Preclinical Investigations as Antituberculosis Agents (via GlgE Inhibition)

Recent research has identified a novel target for antituberculosis drugs, a maltosyltransferase enzyme called GlgE, which is involved in the biosynthesis of α-glucans in Mycobacterium tuberculosis. researchgate.net Inhibition of GlgE leads to the accumulation of a toxic metabolite, maltose-1-phosphate, resulting in rapid bacterial cell death. researchgate.netresearchgate.net

Scientists have designed and synthesized a derivative of DMDP, 2,5-dideoxy-3-O-α-D-glucopyranosyl-2,5-imino-D-mannitol, to act as an inhibitor of GlgE. researchgate.netresearchgate.net In vitro studies have shown that this compound effectively inhibits both M. tuberculosis GlgE and a variant from Streptomyces coelicolor. researchgate.net These findings position DMDP derivatives as promising leads for the development of new antituberculosis agents with a novel mechanism of action.

Research into Antifeedant and Plant Growth Regulatory Effects

DMDP has demonstrated notable biological activity in insects and plants, functioning as an antifeedant and a plant growth regulator. researchgate.net Its toxicity to several insect species suggests a protective effect for plants. researchgate.net

The antifeedant properties of DMDP are linked to its ability to inhibit insect digestive glycosidases. This disruption of carbohydrate metabolism makes the treated plants unpalatable or toxic to the insects.

As a plant growth regulator, DMDP can influence plant development. mdpi.com These properties could be harnessed for the development of new herbicides and plant resistance inducers. researchgate.net

Studies on Modulating Plant Defense Responses

DMDP has been shown to modulate plant defense responses. fmach.it By impacting glucose, fructose, and sucrose-specific signaling pathways, DMDP can trigger or enhance a plant's natural defense mechanisms against pathogens. fmach.it This is achieved by altering the crucial hexose:sucrose ratio within the plant cells, which is a key signal in activating immune responses. researchgate.netfmach.it The ability of DMDP to be taken up by plant cells allows it to interfere with these fundamental metabolic and signaling pathways, thereby bolstering the plant's defenses. researchgate.net

Research on Inhibiting Multidrug Resistant Efflux Pumps in Cancer Models in vitro

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps that actively transport anticancer drugs out of the cancer cells. frontiersin.org Research has indicated that some compounds that inhibit efflux pumps in bacteria may also be effective against those in cancer cells. uj.edu.pl While direct studies on DMDP are not extensively detailed in the provided results, its classification as an iminosugar places it within a group of compounds that have been investigated for their potential to overcome MDR. researchgate.net One study notes that DMDP can inhibit multidrug resistant efflux pumps, presenting an attractive target for cancer treatment. researchgate.net The principle behind this research is that by inhibiting these pumps, the intracellular concentration of chemotherapeutic agents can be increased, thereby restoring their efficacy. researchprotocols.org

Role as Pharmacological Chaperones for Mutant Glycosidases in vitro

This compound (DMDP), an iminosugar, has emerged as a significant biochemical tool in the preclinical investigation of lysosomal storage diseases (LSDs). biosynth.comontosight.ai These genetic disorders often stem from mutations in lysosomal enzymes, leading to their misfolding, premature degradation, and subsequent accumulation of substrates within the lysosome. nih.gov Pharmacological chaperone (PC) therapy presents a promising therapeutic strategy for certain LSDs. PCs are small molecules that can bind to a mutated enzyme, stabilizing its conformation, facilitating its proper trafficking from the endoplasmic reticulum to the lysosome, and thereby increasing its residual activity. rsc.orgcsic.es

DMDP and its derivatives have been the focus of in vitro research to assess their potential as pharmacological chaperones for various mutant glycosidases. rsc.orgcsic.es As a structural mimic of natural sugar substrates, DMDP can interact with the active site of these enzymes. biosynth.comontosight.ai This interaction can, in some instances, rescue the function of a mutated enzyme.

One area of investigation has been Gaucher disease, which is caused by mutations in the enzyme glucocerebrosidase (GCase). Studies have explored derivatives of DMDP as potential chaperones for mutant GCase. For instance, N-(4-aminobutyl) derivatives of DMDP were synthesized and evaluated for their ability to enhance the activity of mutant GCase in human fibroblasts. Specific derivatives demonstrated the capacity to increase the activity of the N370S mutant GCase, a common mutation in Gaucher disease. rsc.orgcsic.es These pyrrolidine-based compounds were found to be selective for GCase, unlike some deoxynojirimycin (DNJ) derivatives which also inhibited lysosomal α-glucosidase. rsc.orgcsic.es

The mechanism of action for these iminosugar-based chaperones involves binding to the mutant enzyme in the endoplasmic reticulum. This binding helps the enzyme to fold correctly and avoid the cell's quality control system that would otherwise mark it for degradation. rsc.org The stabilized enzyme can then be transported to the lysosome, where it can carry out its function of breaking down substrates.

Research has also extended to other lysosomal storage diseases. For example, in silico analyses, which use computer simulations to predict interactions, have suggested that a DMDP amide could be a potent competitive inhibitor of β-hexosaminidase A (HexA). researchgate.net Mutations in the HexA enzyme cause Tay-Sachs disease. researchgate.net These computational predictions lay the groundwork for further in vitro studies to confirm the chaperoning effect of DMDP derivatives on HexA mutants.

The following table summarizes key in vitro research findings on the application of this compound and its derivatives as pharmacological chaperones for mutant glycosidases.

| Cell Line/Enzyme | Mutant | Compound | Concentration | Observed Effect | Reference |

| Homozygous N370S human fibroblasts | N370S GCase | DMDP derivative 16 | 6.2 µM | 2.5-fold activity enhancement | rsc.orgcsic.es |

| Homozygous N370S human fibroblasts | N370S GCase | DMDP derivative 17 | 1.5 µM | 2.2-fold activity enhancement | rsc.orgcsic.es |

| β-hexosaminidase A (HexA) | Not specified (in silico) | DMDP amide (6) | Not applicable | Predicted potent competitive inhibitor (Ki value of 0.041 µM) | researchgate.net |

Future Directions and Challenges in 2,5 Dideoxy 2,5 Imino D Mannitol Research

Development of Highly Selective Glycosidase Inhibitors

A primary challenge and a significant area of research is the development of derivatives of 2,5-dideoxy-2,5-imino-D-mannitol with enhanced selectivity for specific glycosidase enzymes. While the parent compound, DMDP, is a powerful inhibitor of a wide array of α- and β-glucosidases, this lack of specificity can be a limitation. nih.govgoogle.com Research has demonstrated that modifying the DMDP core structure can lead to compounds with highly tuned inhibitory profiles.

The strategic addition of lipophilic groups has proven to be a particularly effective approach. For instance, attaching lipophilic aliphatic or aromatic amides to the C-1 position of the DMDP scaffold has yielded potent inhibitors of β-glucosidase from Agrobacterium sp. with activity in the nanomolar range. nih.gov One such derivative, incorporating a coumarin (B35378) group, was found to be among the most active reversible glycosidase inhibitors of its class. nih.gov

Similarly, derivatization based on the structure of 1-amino-1,this compound has led to inhibitors with a 100-fold increase in activity and high selectivity for α-glucosidase. nih.govgoogle.comgoogle.com In this case, derivatives featuring bicyclic rings like indole (B1671886) and naphthalene (B1677914) demonstrated the best inhibitory potency, with Kᵢ values as low as 53 nM. nih.govgoogle.com Further N-alkylation of these potent derivatives can modulate activity and selectivity, highlighting the fine-tuning possible with this scaffold. google.com These studies underscore that even small modifications to the DMDP structure can result in remarkable specificity, a crucial factor for therapeutic applications. researchgate.net

| Compound/Derivative Class | Target Enzyme(s) | Key Findings |

| This compound (DMDP) | Broad range of α- and β-glucosidases | Potent, but non-selective inhibitor. nih.govgoogle.com |

| C-1 Lipophilic Amide Derivatives | β-Glucosidase from Agrobacterium sp. | Nanomolar range inhibition; a coumarin derivative is exceptionally active. nih.gov |

| Indole/Naphthalene Derivatives | α-Glucosidase | Kᵢ value of 53 nM, representing a 100-fold increase in activity. nih.govgoogle.com |

| N-alkylated Derivatives | α-Glucosidase | Lipophilic alkyl groups can confer potent antiviral activity. nih.govgoogle.com |

| Pochonicine Analogues with DMDP configuration | β-N-acetylhexosaminidases | Potent inhibition, highlighting the importance of stereochemistry. mdpi.com |

Exploration of Novel Biological Targets and Mechanisms of Action in vitro

Research has expanded beyond traditional glycosidase targets to explore new biological activities of DMDP and its derivatives. These investigations have unveiled potential applications in diverse areas, including antiviral therapy, cancer, and even agriculture.

A significant finding is the antiviral potential of DMDP derivatives. Endoplasmic reticulum (ER) α-glucosidases are crucial for the proper folding of viral glycoproteins, and their inhibition can prevent the assembly and release of several viruses. nih.govgoogle.com In vitro studies have shown that N-alkylated derivatives of a DMDP-based core are active against Japanese encephalitis virus (JEV), dengue virus serotype 2 (DEN-2), and the human SARS coronavirus, with IC₅₀ values in the 5–10 μM range. nih.govgoogle.comgoogle.com

Other novel targets identified through in vitro screening include:

Human β-hexosaminidase : A novel derivative of a five-membered iminocyclitol showed potent inhibition of this enzyme with a Kᵢ value of 2.6 nM, suggesting a new therapeutic target for osteoarthritis. nih.gov

Pyrophosphate-fructose-6-phosphate-1-phosphotransferase (PFP) : DMDP was found to inhibit this plant enzyme, indicating potential for its development into a biorational herbicide. researchgate.netresearchgate.net

Multidrug Resistance (MDR) Efflux Pumps : DMDP has shown an ability to inhibit these pumps, which are a significant target in cancer therapy for overcoming resistance to chemotherapy. researchgate.net

These findings illustrate that the DMDP scaffold is a versatile tool for probing various biological systems and serves as a promising starting point for developing agents against a wide range of diseases. biosynth.comontosight.ai

Integration with High-Throughput Screening and Combinatorial Synthesis

The advancement of high-throughput screening (HTS) and combinatorial chemistry has revolutionized the process of drug discovery, and these techniques have been successfully applied to the DMDP scaffold. This approach allows for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the identification of highly potent and selective inhibitors. nih.govgoogle.com

A key strategy involves the combinatorial synthesis of DMDP analogues directly in microtiter plates, followed by in situ screening. nih.govgoogle.com For example, a library of compounds was generated from a 1-amino-1,this compound core by reacting it with a diverse set of carboxylic acids. google.com This library was then screened against a panel of glycosidases, which quickly identified derivatives with significant binding site differences and led to the discovery of potent inhibitors for α-glucosidase and N-acetyl-β-hexosaminidase. nih.govgoogle.comgoogle.com

Furthermore, innovative screening tools have been developed based on the DMDP framework. Researchers have created a series of fluorescently tagged DMDP derivatives with a range of inhibitory activities. ubc.ca These fluorescent probes can be used in an "inhibitory activity ruler" based on competitive displacement reactions, which can be easily monitored in microtiter plates, providing a powerful method for high-throughput assessment of new, non-fluorescent inhibitors. ubc.ca

Advancements in Automated Synthesis and Derivatization Methodologies

The growing interest in DMDP and its derivatives has spurred the development of more efficient and scalable synthetic routes. Historically, the synthesis of iminosugars has been complex. biosynth.comontosight.ai However, recent advancements are making these valuable compounds more accessible for research and potential commercialization.

Other synthetic strategies that have contributed to the field include:

Bis-mesylation/double nucleophilic displacement : A practical method for the cyclization to the core pyrrolidine (B122466) ring system. researchgate.net

Automated Glycan Assembly : While specific details on the fully automated synthesis of DMDP are emerging, the principles of automated synthesis are being applied to complex carbohydrates and their mimics, pointing towards future possibilities for this class of compounds. millerresearchgroup.co.uk

These advancements in synthetic methodology are crucial for enabling the large-scale production required for extensive biological testing and future therapeutic development.

Fundamental Contributions to Glycobiology and Enzyme Science

This compound has made fundamental contributions to the fields of glycobiology and enzyme science, primarily by serving as a powerful research tool. biosynth.com Its ability to act as a transition-state mimic for the natural substrates of glycosidases allows it to bind tightly to the active sites of these enzymes, making it an ideal probe for studying their structure, mechanism, and function. biosynth.comgoogle.com

The spatial arrangement of the hydroxyl groups on the DMDP ring is thought to be key to its high affinity for glucosidases. researchgate.net By synthesizing and studying a vast array of derivatives, researchers have been able to map the structure-activity relationships (SAR) that govern inhibitor binding and selectivity. elsevierpure.comelsevierpure.com This has provided invaluable insights into the subtle differences between the active sites of various glycosidase enzymes. nih.gov

Furthermore, the development of modified DMDP molecules, such as fluorescently tagged inhibitors, has provided powerful probes for investigating enzyme dynamics. ubc.caelsevierpure.com These tools are used in competitive binding assays and for visualizing enzyme-inhibitor interactions, contributing to a more dynamic understanding of molecular recognition in biological systems. ubc.ca The foundational knowledge gained from studying DMDP and its analogues has not only advanced our understanding of enzyme inhibition but has also laid the groundwork for the rational design of drugs for a host of conditions, including viral infections, diabetes, and lysosomal storage diseases. biosynth.comontosight.ai

Q & A

Q. What are the key synthetic methodologies for DMDP, and how do they address stereochemical challenges?

DMDP is synthesized through regiocontrolled protection strategies and catalytic processes. A notable method involves using cyclic oxylylene ethers to selectively mask 1,2-diols in protected D-fructose derivatives, enabling precise stereochemical control during reductive amination . Another approach employs ring-closing metathesis (RCM) with Grubbs catalysts to construct the pyrrolidine core, followed by enantioselective dihydroxylation to achieve the desired stereochemistry . These methods ensure high yields and stereochemical fidelity, critical for biological activity studies.

Q. Which enzymes does DMDP inhibit, and what experimental assays validate these effects?

DMDP primarily inhibits α-galactosidase and β-glucosidase , validated via fluorogenic substrate assays (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) . Kinetic studies using purified enzymes (e.g., from Stevia rebaudiana or human lysates) measure IC₅₀ values through fluorescence quenching or spectrophotometric detection of hydrolyzed products . For example, DMDP N-acetic acid derivatives exhibit α-galactosidase inhibition at nanomolar concentrations, while unmodified DMDP shows stronger β-glucosidase inhibition .

Q. What natural sources of DMDP are documented, and how are extraction protocols optimized?

DMDP is isolated from plants like Stevia rebaudiana, Morus alba, and Angylocalyx pynaertii . Extraction involves methanol/water solvent systems followed by ion-exchange chromatography to separate iminosugar-amino acid conjugates . GC-MS analysis confirms the presence of DMDP derivatives (e.g., N-carboxymethyl-DMDP) in crude extracts, though purification challenges persist due to polar functional groups .

Advanced Research Questions

Q. How can structural modifications enhance DMDP’s glycosidase inhibition selectivity?

Lipophilic N-alkylation (e.g., tert-butyl acrylate Michael addition) introduces hydrophobic side chains, improving β-glucosidase inhibition by 10–100× compared to unmodified DMDP . Conversely, N-carboxymethylation shifts selectivity toward α-galactosidase, attributed to electrostatic interactions with active-site residues . Structure-activity relationship (SAR) studies using X-ray crystallography of enzyme-inhibitor complexes guide rational design .

Q. What analytical challenges arise in characterizing DMDP derivatives, and how are they resolved?

DMDP’s polar hydroxyl and amine groups complicate MS/MS fragmentation and NMR signal resolution. Strategies include:

Q. How do contradictory inhibition data across studies inform DMDP’s mechanism of action?

Discrepancies in IC₅₀ values (e.g., β-glucosidase vs. β-mannosidase inhibition) arise from enzyme isoform variability and assay conditions. For instance:

Q. What strategies improve DMDP synthesis scalability for in vivo studies?

Catalytic asymmetric synthesis using Pd-catalyzed transformations reduces step counts and improves enantiomeric excess (>98%) . Flow chemistry optimizes RCM steps by enhancing heat transfer and catalyst turnover . For gram-scale production, enzymatic resolution of racemic intermediates (e.g., using lipases) achieves >90% yield .

Methodological Considerations

Q. How are DMDP’s antiviral properties evaluated in cellular models?

DMDP derivatives are tested against HIV reverse transcriptase and viral glycosidases (e.g., SARS-CoV-2 3CL protease) using:

- Cell-based assays : Inhibition of viral replication in HEK293T cells transfected with viral glycoproteins .

- Surface plasmon resonance (SPR) : Binding affinity measurements to viral enzymes .

- Molecular docking : Simulations to predict interactions with conserved catalytic residues (e.g., Glu340 in β-glucosidase) .

Q. What computational tools predict DMDP’s pharmacokinetic properties?

ADMET prediction software (e.g., SwissADME) models blood-brain barrier penetration and hepatic metabolism. DMDP’s high solubility (LogP = −2.1) and low toxicity (LD₅₀ > 500 mg/kg in mice) are validated via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.